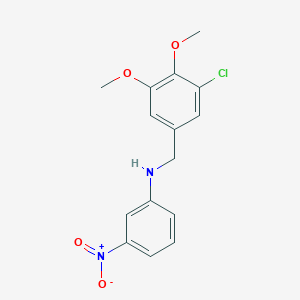
(3-chloro-4,5-dimethoxybenzyl)(3-nitrophenyl)amine
Übersicht
Beschreibung
(3-chloro-4,5-dimethoxybenzyl)(3-nitrophenyl)amine, commonly known as CDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. CDMA belongs to the class of substituted benzylamines and has been found to exhibit promising biological activities, making it an attractive candidate for drug development.
Wirkmechanismus
The exact mechanism of action of CDMA is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. CDMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
CDMA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. CDMA has also been found to possess potent antioxidant activity, which can protect cells from oxidative stress and damage. Additionally, CDMA has been found to modulate the immune response, making it a potential candidate for immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
CDMA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CDMA has some limitations for lab experiments. It is highly toxic and can pose a significant health risk if not handled properly. Additionally, CDMA has limited solubility in water, which can make it challenging to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for research on CDMA. One potential area of focus is the development of CDMA-based anticancer drugs. CDMA has shown promising results in inhibiting the growth of various cancer cell lines, and further research is needed to optimize its efficacy and safety for clinical use. Another area of interest is the use of CDMA in the development of antimicrobial agents. CDMA has been found to possess potent antimicrobial activity, and further research is needed to explore its potential in combating antibiotic-resistant pathogens. Additionally, the immunomodulatory properties of CDMA make it a potential candidate for the development of immunotherapeutic agents. Overall, CDMA has significant potential for various applications in medicinal chemistry, and further research is needed to fully explore its biological activities and therapeutic potential.
Conclusion:
In conclusion, CDMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. CDMA has been found to exhibit promising biological activities, making it an attractive candidate for drug development. The synthesis of CDMA is relatively straightforward, and it has been extensively studied for its potential applications in cancer therapy, antimicrobial agents, and immunotherapy. Further research is needed to fully explore its biological activities and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
CDMA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities such as antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. CDMA has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. It has also been found to possess potent antimicrobial activity against a wide range of pathogenic microorganisms.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-21-14-7-10(6-13(16)15(14)22-2)9-17-11-4-3-5-12(8-11)18(19)20/h3-8,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQGAAYDIXGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=CC=C2)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396041.png)
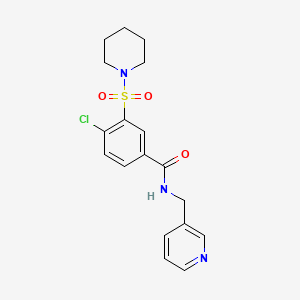
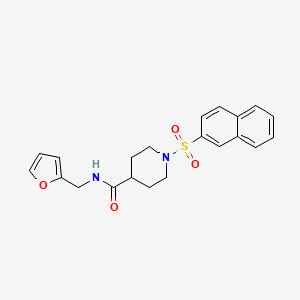
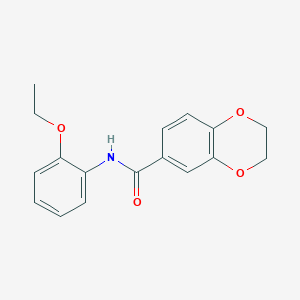
![N-(3-acetylphenyl)-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4396060.png)
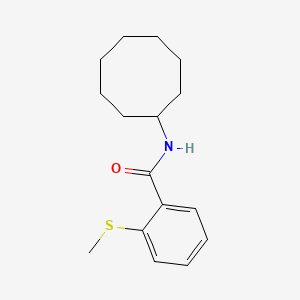
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4396069.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4396081.png)
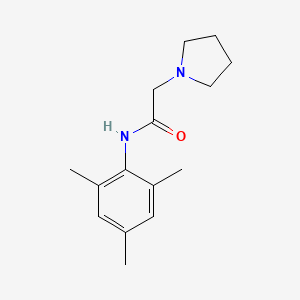
![N-(3,4-dichlorophenyl)-2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4396084.png)
![(3,4-diethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B4396096.png)

![5-bromo-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4396110.png)
